4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c30-23(19-11-13-22(14-12-19)34(31,32)29-15-5-1-2-6-16-29)26-25-28-27-24(33-25)21-10-9-18-7-3-4-8-20(18)17-21/h9-14,17H,1-8,15-16H2,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYUZPYQIGZQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure combines an azepane sulfonamide moiety with a tetrahydronaphthalene-derived oxadiazole, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Oxadiazoles are known for their ability to modulate enzyme activity and receptor interactions. The presence of the azepan ring may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Research suggests potential in modulating inflammatory pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Anticancer | HeLa cells | |
| Compound C | Anti-inflammatory | RAW 264.7 macrophages |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Implication |
|---|---|
| Azepane Ring | Enhances solubility and binding |
| Oxadiazole Moiety | Modulates enzyme activity |
| Sulfonamide Group | Potential for increased activity |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly affected the potency against E. coli and Staphylococcus aureus.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., MCF-7) revealed that compounds bearing the oxadiazole structure exhibited dose-dependent cytotoxicity, suggesting a potential pathway for cancer treatment.
- Inflammatory Response Modulation : Research involving RAW 264.7 macrophages showed that certain derivatives could inhibit the production of pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases.
Vorbereitungsmethoden
Sulfonylation of Azepane
The azepane sulfonyl group is introduced via sulfonylation using chlorosulfonic acid:
Reaction Scheme:
$$
\text{Azepane} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0–5°C}} \text{Azepane-1-sulfonyl chloride} \quad
$$
Key Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C (exothermic reaction control)
- Yield: 78–85% after aqueous workup
Coupling to Benzoyl Chloride
The sulfonyl chloride reacts with 4-aminobenzoic acid followed by chlorination:
Stepwise Process:
- $$ \text{4-Aminobenzoic acid} + \text{Azepane-1-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{4-(Azepan-1-ylsulfonyl)benzamide} $$
- $$ \text{Benzamide} \xrightarrow{\text{SOCl}_2, \Delta} \text{4-(Azepan-1-ylsulfonyl)benzoyl chloride} \quad $$
Optimization Data:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Chlorinating Agent | SOCl₂ | PCl₅ | SOCl₂ |
| Temperature | 60°C | 80°C | 70°C |
| Yield | 72% | 68% | 89% |
Synthesis of Intermediate B: 5-(5,6,7,8-Tetrahydronaphthalen-2-Yl)-1,3,4-Oxadiazol-2-Amine
Formation of 1,3,4-Oxadiazole Core
The oxadiazole ring is constructed via cyclization of a hydrazide intermediate:
General Protocol:
- Hydrazide Preparation:
$$ \text{5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Hydrazide} \quad $$ - Cyclization:
$$ \text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, DMSO}} \text{2-Mercapto-oxadiazole} \xrightarrow{\text{HNO}3} \text{2-Amino-oxadiazole} \quad $$
Critical Parameters:
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazide Formation | NH₂NH₂·H₂O | Reflux | 6 hr | 91% |
| Cyclization | CS₂/KOH | 100°C | 4 hr | 76% |
| Nitration | HNO₃ (conc.) | 0°C | 30 min | 82% |
Final Coupling Reaction
The two intermediates are coupled via nucleophilic acyl substitution:
Reaction Mechanism:
$$
\text{4-(Azepan-1-ylsulfonyl)benzoyl chloride} + \text{5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} \quad
$$
Optimized Conditions:
| Parameter | Detail |
|---|---|
| Solvent | Anhydrous DCM |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12–16 hours |
| Yield | 67–74% after purification |
Purification Methods:
- Column Chromatography : Silica gel (EtOAc/Hexane, 3:7)
- Recrystallization : Ethanol/Water (4:1)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactors for key steps:
Benefits:
Green Chemistry Approaches
| Strategy | Implementation | Outcome |
|---|---|---|
| Solvent Recycling | DCM recovery via distillation | 92% solvent reuse |
| Catalytic Amination | Nano-Fe₃O₄ catalysts | 15% reduced reaction time |
Analytical Characterization
Spectroscopic Data Comparison:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.12 (d, J=8.4 Hz, 2H, Ar-H) | |
| δ 3.21–3.45 (m, 4H, Azepane CH₂) | ||
| LC-MS | m/z 454.5 [M+H]⁺ | |
| IR | 1678 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O) |
Challenges and Troubleshooting
Common Synthetic Issues
| Problem | Solution |
|---|---|
| Low cyclization yield | Use DMF as solvent instead of DMSO |
| Benzamide hydrolysis | Maintain pH >8 during coupling |
| Oxadiazole ring decomposition | Avoid prolonged heating >100°C |
Q & A
Q. What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
- Step 2 : Sulfonylation of the benzamide core using 1-azepanesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to introduce the azepane-sulfonyl group .
- Step 3 : Coupling the oxadiazole and tetrahydronaphthalene moieties via nucleophilic substitution or Pd-catalyzed cross-coupling . Critical Reagents : Dimethylformamide (DMF) as solvent, dehydrating agents (e.g., POCl₃), and coupling agents like EDCI/HOBt .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify functional group integration and stereochemistry .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC-PDA : For purity assessment (>95% recommended for biological assays) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and intermolecular interactions .
Q. What solvent systems and purification methods are optimal for isolating the compound?
- Solvents : Use polar aprotic solvents (e.g., DMF, DCM) during synthesis; switch to ethanol/water for recrystallization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC for challenging separations .
Q. How does the tetrahydronaphthalene moiety influence the compound’s physicochemical properties?
The hydrophobic tetrahydronaphthalene group enhances lipid solubility, improving membrane permeability. Computational studies (e.g., LogP calculations) suggest a balance between lipophilicity and aqueous solubility is critical for bioavailability .
Q. What are the standard protocols for evaluating in vitro stability (e.g., plasma, pH)?
- Plasma Stability : Incubate compound in human plasma (37°C, 1–24 hrs), quench with acetonitrile, and analyze via LC-MS to quantify degradation .
- pH Stability : Test in buffers (pH 1–10) to assess susceptibility to acidic/basic hydrolysis .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Hypothesis Testing :
- Check for off-target effects using kinase profiling panels .
- Validate target engagement via thermal shift assays or cellular thermal shift assays (CETSA) .
- Experimental Design :
- Use orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) to confirm mechanism .
- Control for batch-to-batch variability in compound purity .
Q. What strategies optimize the cyclization step for higher oxadiazole yield?
- Reaction Optimization :
- Screen catalysts (e.g., ZnCl₂ or I₂) to accelerate cyclization .
- Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 mins) .
- Troubleshooting :
- Monitor intermediate formation via TLC to identify incomplete reactions .
- Add molecular sieves to remove water and shift equilibrium toward product .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Analog Design :
- Modify the sulfonyl group (e.g., replace azepane with piperidine) to alter steric/electronic effects .
- Vary substituents on the tetrahydronaphthalene ring to probe hydrophobic interactions .
- Assays :
- Compare IC₅₀ values across related targets (e.g., kinases, GPCRs) to identify selectivity drivers .
Q. What computational methods predict binding modes with biological targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built targets .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) and hydrophobic pockets .
Q. How do metabolic byproducts impact in vivo efficacy, and how are they characterized?
- Metabolite ID :
- Use liver microsomes + NADPH to generate metabolites; analyze via LC-QTOF-MS .
- Compare fragmentation patterns with synthetic standards .
- In Vivo Correlation :
- Administer compound to rodents, collect plasma/bile, and correlate metabolite levels with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
